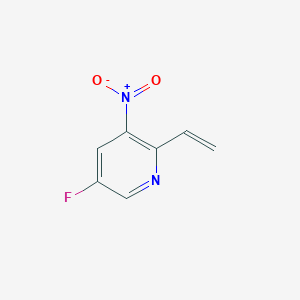

5-Fluoro-3-nitro-2-vinylpyridine

Description

5-Fluoro-3-nitro-2-vinylpyridine is a fluorinated pyridine derivative characterized by a nitro group at position 3, a fluorine atom at position 5, and a vinyl substituent at position 2. The vinyl group in the target compound may confer unique reactivity, such as participation in polymerization or cross-coupling reactions, though direct experimental evidence is absent in the reviewed literature.

Properties

Molecular Formula |

C7H5FN2O2 |

|---|---|

Molecular Weight |

168.12 g/mol |

IUPAC Name |

2-ethenyl-5-fluoro-3-nitropyridine |

InChI |

InChI=1S/C7H5FN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h2-4H,1H2 |

InChI Key |

IFDUFASMRQDFKL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=N1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-fluoro-3-nitro-2-vinylpyridine with structurally related compounds, emphasizing substituent effects:

Electronic and Reactivity Profiles

- Nitro Group (Position 3): The nitro group is a strong electron-withdrawing moiety, enhancing electrophilic substitution reactivity in aromatic systems. In 5-fluoro-3-nitro-2-aminopyridine, this group facilitates interactions with biological targets, such as thymidylate synthase in cancer cells .

- Fluorine (Position 5) : Fluorine’s electronegativity improves metabolic stability and bioavailability, a trait shared across fluorinated pharmaceuticals .

- Vinyl Group (Position 2): Unlike the amino group in 5-fluoro-3-nitro-2-aminopyridine, the vinyl substituent may enable conjugation or polymerization. Similar vinylpyridines are used in metal-organic frameworks (MOFs) or as monomers .

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-3-nitro-2-vinylpyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of pyridine scaffolds. For example:

- Fluorination and nitration : Start with a pyridine precursor (e.g., 3-nitro-2-vinylpyridine), and introduce fluorine via halogen-exchange reactions using KF or Selectfluor® under anhydrous conditions .

- Vinyl group introduction : Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) can attach vinyl groups to the pyridine ring, requiring inert atmospheres and optimized catalyst loading (e.g., Pd(PPh₃)₄) .

Q. Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C (fluorination) | ±15% |

| Catalyst Loading | 5–10 mol% (Pd-based) | ±20% |

| Solvent | DMF or THF (anhydrous) | ±10% |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : ¹⁹F NMR identifies fluorine environment (δ ~ -120 ppm for aromatic F), while ¹H NMR resolves vinyl proton coupling patterns (J = 10–16 Hz for trans-vinyl) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98% typical), with ESI-MS confirming molecular ion [M+H]⁺ .

- Elemental Analysis : Validate C, H, N, F percentages against theoretical values (e.g., C: 45.1%, N: 14.1%) .

Note : Contaminants like unreacted nitro precursors require GC-MS or TLC monitoring .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; see GHS codes H314, H335 ).

- Ventilation : Use fume hoods to mitigate inhalation risks (STOT-SE 3 classification; target organ: respiratory system ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing (WGK 3: severe aquatic toxicity ).

Reference : Pyridine safety guidelines for structurally similar compounds (e.g., 5-Chloro-2-vinylpyridine ).

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in nitro-group reactivity during functionalization?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track nitration pathways via NMR or IR .

- Computational Modeling : DFT calculations (e.g., Gaussian09) model transition states for nitration vs. denitration, identifying electronic effects of the fluorine substituent .

- Kinetic Profiling : Monitor reaction intermediates via in-situ FTIR or stopped-flow techniques to distinguish competing pathways (e.g., radical vs. electrophilic nitration) .

Case Study : Conflicting data on nitro-group stability under acidic conditions may arise from solvent polarity effects (validated via dielectric constant studies) .

Q. What advanced separation techniques optimize purification of this compound from byproducts?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomeric byproducts (common in vinylpyridine synthesis) .

- Membrane Separation : Nanofiltration (MWCO 200–300 Da) removes low-MW impurities (e.g., unreacted fluorinating agents) .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice stability and purity (>99.5%) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

Methodological Answer:

Q. Factorial Design Example :

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| pH | 2 | 7 | 12 |

| Temperature (°C) | 25 | 50 | 75 |

Outcome : pH > 10 and T > 50°C cause rapid decomposition (t½ < 24 hrs) .

Q. What computational tools predict the compound’s reactivity in drug discovery or materials science applications?

Methodological Answer:

- Docking Simulations (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) to prioritize bioactivity assays .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with antimicrobial activity .

- Molecular Dynamics (GROMACS) : Simulate polymer matrix compatibility (e.g., vinyl group π-stacking in conductive polymers) .

Validation : Compare predicted logP (ACD/Labs: 1.9) with experimental shake-flask results (logP = 2.1 ± 0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.